2-Methylidenecyclohexan-1-ol
Overview
Description
2-Methylidenecyclohexan-1-ol is an organic compound with the molecular formula C7H12O. It is a cyclohexanol derivative characterized by the presence of a methylene group at the second position of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylidenecyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde in the presence of a base, followed by reduction. This method typically requires controlled temperatures and specific reaction times to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically yield cyclohexanol derivatives, often using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methylene group allows for nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Scientific Research Applications
2-Methylidenecyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylidenecyclohexan-1-ol involves its interaction with various molecular targets. The methylene group allows for versatile chemical reactions, enabling the compound to act as a precursor in the synthesis of more complex molecules. Its biological activity is attributed to its ability to interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways .
Comparison with Similar Compounds
Cyclohexanol: Lacks the methylene group, resulting in different reactivity and applications.
2-Methylcyclohexanol: Similar structure but with a methyl group instead of a methylene group, leading to different chemical properties.
Cyclohexanone: A ketone derivative with different reactivity compared to 2-Methylidenecyclohexan-1-ol.
Uniqueness: This structural feature allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-methylidenecyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h7-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAPKXQXCYRLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312052 | |
Record name | 2-methylidenecyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4065-80-9 | |
Record name | NSC249229 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylidenecyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylidenecyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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